2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid
Overview
Description
. This compound is known for its unique structure, which includes two pyridinecarboxylic acid groups connected by a decanediyl chain.
Mechanism of Action
Target of Action
The primary targets of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid, also known as Penicolinate A It has been found to exhibit antimalarial and antituberculosis activity , suggesting that it may target specific proteins or enzymes involved in these diseases.
Mode of Action
Its antimalarial and antituberculosis activities suggest that it interacts with its targets in a way that inhibits the growth or proliferation of the malaria parasite and mycobacterium tuberculosis .
Biochemical Pathways
Given its biological activities, it can be inferred that it interferes with the life cycle of the malaria parasite and the metabolic processes of mycobacterium tuberculosis .
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, and methanol , which suggests that it could be well-absorbed and distributed in the body
Result of Action
Penicolinate A exhibits cytotoxic activity against various cell lines, including MCF-7, KB, NCI-H187, and Vero cells . This suggests that the compound’s action results in cell death, likely through the inhibition of essential cellular processes.
Action Environment
It is known that the compound is stable for at least 4 years when stored at -20°c .
Preparation Methods
The synthesis of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves several steps. One common method includes the reaction of pyridinecarboxylic acid derivatives with decanediyl dihalides under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired ester bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar compounds to 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid include:
1,10-Decanediol dimethacrylate: Used in dental applications and polymer production.
1,6-Hexanediol dimethacrylate: Another compound used in polymer chemistry with similar ester functionalities.
Di(ethylene glycol) dimethacrylate: Used in the production of various industrial materials. The uniqueness of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid lies in its specific structure, which provides distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
methyl 5-[9-(6-methoxycarbonylpyridin-3-yl)nonyl]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-28-22(26)20-14-12-18(16-24-20)10-8-6-4-3-5-7-9-11-19-13-15-21(25-17-19)23(27)29-2/h12-17H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEIGUCIWCNWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCC2=CN=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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